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molecular formula C12H15BrN2 B1526670 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole CAS No. 1217486-78-6

6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole

Cat. No. B1526670
M. Wt: 267.16 g/mol
InChI Key: SWXZXPZZABCIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476268B2

Procedure details

A mixture of 6-bromo-1-tert-butyl-2-ethoxymethyl-2-methyl-2,3-dihydro-1H-benzoimidazole (Step 25.2) (2.04 g, 6.51 mmol) and TFA (10 ml) is stirred at it overnight, quenched by addition of a saturated solution of NaHCO3 (100 mL) and extracted with EtOAc (2×150 mL). The organic phase is washed with a saturated solution of NaHCO3 (2×50 mL), dried (Na2SO4), filtered and concentrated. The residue purified by silica gel column chromatography (DCM/MeOH, 1:0→98:2) to afford 1.05 g of the title compound as a white solid: ESI-MS: 267.0/269.0 [M+H]+; tR=2.99 min (System 1); TLC: Rf=0.58 (DCM/MeOH, 9:1).
Name
6-bromo-1-tert-butyl-2-ethoxymethyl-2-methyl-2,3-dihydro-1H-benzoimidazole
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:9][C:8](COCC)([CH3:10])[N:7]([C:15]([CH3:18])([CH3:17])[CH3:16])[C:6]=2[CH:19]=1>C(O)(C(F)(F)F)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:9]=[C:8]([CH3:10])[N:7]([C:15]([CH3:17])([CH3:16])[CH3:18])[C:6]=2[CH:19]=1

Inputs

Step One
Name
6-bromo-1-tert-butyl-2-ethoxymethyl-2-methyl-2,3-dihydro-1H-benzoimidazole
Quantity
2.04 g
Type
reactant
Smiles
BrC=1C=CC2=C(N(C(N2)(C)COCC)C(C)(C)C)C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at it overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of a saturated solution of NaHCO3 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×150 mL)
WASH
Type
WASH
Details
The organic phase is washed with a saturated solution of NaHCO3 (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue purified by silica gel column chromatography (DCM/MeOH, 1:0→98:2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC2=C(N(C(=N2)C)C(C)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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